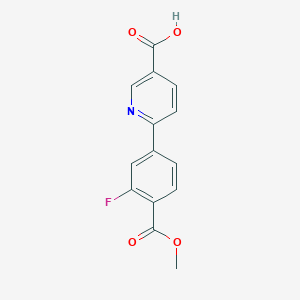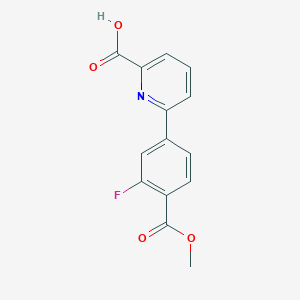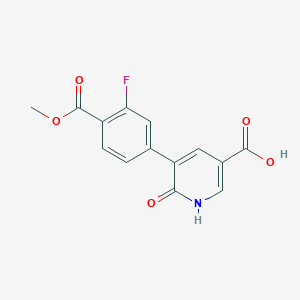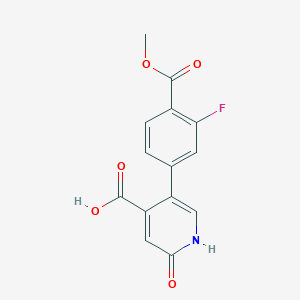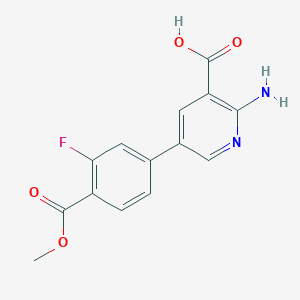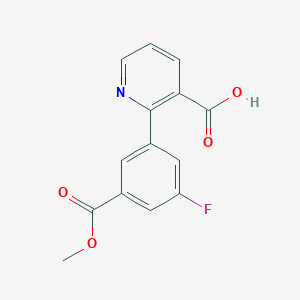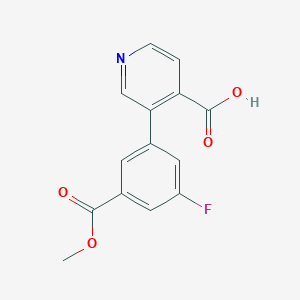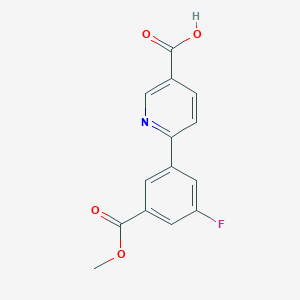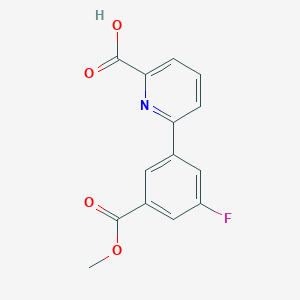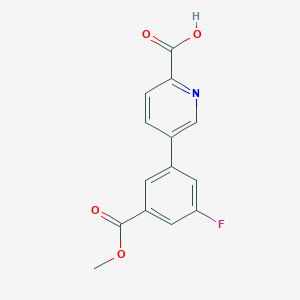
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% (FMPPA) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C9H9FO3. FMPPA has a melting point of 101-103 °C and is soluble in dimethyl sulfoxide, dimethylformamide, and methanol. FMPPA is used as a reagent for the synthesis of compounds for pharmaceutical and biological applications, as well as for the study of enzyme-catalyzed reactions.
Mechanism of Action
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an organic compound that acts as a catalyst in the synthesis of compounds for pharmaceutical and biological applications. It is used as a reagent for the synthesis of compounds that are used in the study of enzyme-catalyzed reactions. 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% acts as a nucleophilic agent, allowing for the formation of a new bond between two molecules. This reaction is known as a substitution reaction and is catalyzed by 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%.
Biochemical and Physiological Effects
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent for the synthesis of compounds for pharmaceutical and biological applications and is not known to interact directly with any biological molecules.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high purity. 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is available in a 95% pure form, making it ideal for use in laboratory experiments. Additionally, 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not very soluble in organic solvents, making it difficult to use in organic reactions.
Future Directions
The use of 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in scientific research is an area of active research. Possible future directions for research include the development of new methods for the synthesis of compounds using 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%, the development of new applications for 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in the study of enzyme-catalyzed reactions, and the development of new applications for 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in the study of protein-ligand interactions. Additionally, research into the use of 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in the synthesis of compounds for the study of DNA and RNA interactions is an area of active research. Finally, research into the development of new methods for the synthesis of compounds using 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in aqueous and organic solutions is an area of active research.
Synthesis Methods
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized using several different methods. The most common method is the reaction of 3-fluorobenzoic acid and 5-methoxycarbonyl-2-picoline in acetic acid. This reaction is conducted at room temperature and yields 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in a yield of up to 95%. Other methods of synthesis include the reaction of 3-fluorobenzoic acid and 5-methoxycarbonyl-2-picoline in the presence of a catalytic amount of p-toluenesulfonic acid, as well as the reaction of 3-fluorobenzoic acid and 5-methoxycarbonyl-2-picoline in the presence of a catalytic amount of N,N-dimethylformamide.
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is widely used in the synthesis of compounds for pharmaceutical and biological applications. It is used as a reagent for the synthesis of compounds for the study of enzyme-catalyzed reactions. 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the synthesis of compounds for the study of protein-ligand interactions. Additionally, 5-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of compounds for the study of DNA and RNA interactions.
properties
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-4-9(5-11(15)6-10)8-2-3-12(13(17)18)16-7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGXUDFVQVAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

